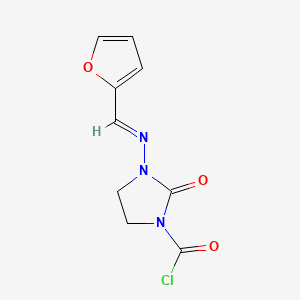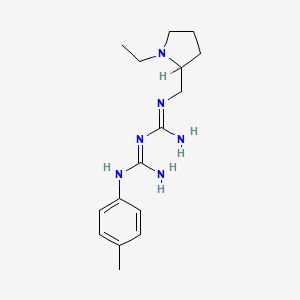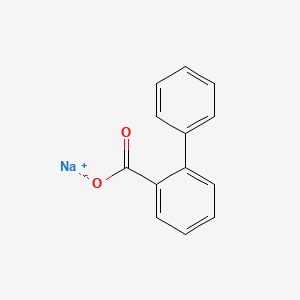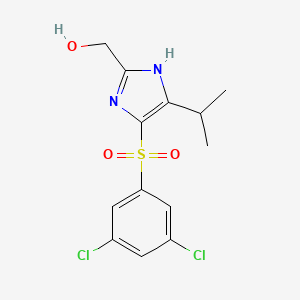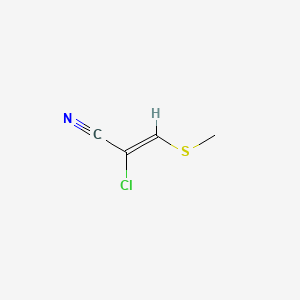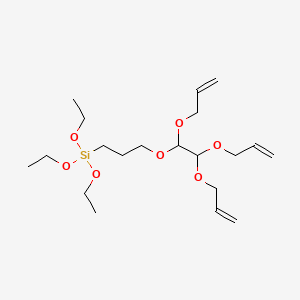
3,3'-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is a chemical compound with the molecular formula C19H24N4O4 and a molecular weight of 372.4 g/mol. It is known for its unique structure, which includes two phenyleneoxy groups connected by a methylene bridge, and two propionodihydrazide groups attached to the phenyleneoxy groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of 4,4’-methylenebis(phenol) with propionyl chloride to form the intermediate 3,3’-(methylenebis(4,1-phenyleneoxy))dipropionyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyleneoxy derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Sulfonylbis(4,1-phenyleneoxy))dianiline: A similar compound with a sulfonyl group instead of a methylene bridge.
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide: Another similar compound with different substituents on the phenyleneoxy groups.
Uniqueness
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
88515-86-0 |
|---|---|
Fórmula molecular |
C19H24N4O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3-[4-[[4-(3-hydrazinyl-3-oxopropoxy)phenyl]methyl]phenoxy]propanehydrazide |
InChI |
InChI=1S/C19H24N4O4/c20-22-18(24)9-11-26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-12-10-19(25)23-21/h1-8H,9-13,20-21H2,(H,22,24)(H,23,25) |
Clave InChI |
ZCELVXIGCAYWQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCCC(=O)NN)OCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
